molecular formula C12H15Cl2NO2S B257683 1-(3,4-Dichlorobenzenesulfonyl)-3-methylpiperidine

1-(3,4-Dichlorobenzenesulfonyl)-3-methylpiperidine

Cat. No. B257683
M. Wt: 308.2 g/mol
InChI Key: OSFKODVMYDPHHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-Dichlorobenzenesulfonyl)-3-methylpiperidine, also known as DCB-MeP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DCB-MeP is a piperidine derivative and has been shown to possess a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of 1-(3,4-Dichlorobenzenesulfonyl)-3-methylpiperidine is not fully understood. However, studies have suggested that it acts on various neurotransmitter systems in the brain, including the GABAergic, dopaminergic, and serotonergic systems. This compound has also been shown to modulate the activity of ion channels, including voltage-gated sodium and calcium channels. These actions are thought to contribute to the anticonvulsant, analgesic, and anti-inflammatory properties of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce seizures in animal models of epilepsy and to reduce pain in animal models of neuropathic pain. This compound has also been shown to reduce inflammation in animal models of arthritis. In addition, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

1-(3,4-Dichlorobenzenesulfonyl)-3-methylpiperidine has several advantages for lab experiments. It is relatively easy to synthesize and purify, and there are several established methods for its synthesis. This compound has also been extensively studied, and its biological activity has been well characterized. However, there are also some limitations to using this compound in lab experiments. It can be toxic at high doses, and its effects can be variable depending on the animal model used. In addition, the exact mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 1-(3,4-Dichlorobenzenesulfonyl)-3-methylpiperidine. One area of interest is its potential as a treatment for Parkinson's disease. This compound has been shown to improve motor function in animal models of Parkinson's disease, and further studies are needed to explore its potential as a therapeutic agent. Another area of interest is its potential as a chemotherapeutic agent. This compound has been shown to inhibit the growth of cancer cells, and further studies are needed to explore its potential as an anticancer agent. Finally, more research is needed to fully understand the mechanism of action of this compound and its effects on different neurotransmitter systems in the brain.

Synthesis Methods

The synthesis of 1-(3,4-Dichlorobenzenesulfonyl)-3-methylpiperidine involves the reaction between 3,4-dichlorobenzenesulfonyl chloride and 3-methylpiperidine. The reaction is carried out in the presence of a base such as triethylamine or pyridine. The resulting product is purified using column chromatography to obtain pure this compound. The synthesis of this compound has been reported in various scientific journals, and the method has been optimized to obtain high yields and purity.

Scientific Research Applications

1-(3,4-Dichlorobenzenesulfonyl)-3-methylpiperidine has been extensively studied for its potential therapeutic applications. It has been shown to possess anticonvulsant, analgesic, and anti-inflammatory properties. This compound has also been evaluated for its potential application in the treatment of Parkinson's disease, Alzheimer's disease, and depression. In addition, this compound has been shown to inhibit the growth of cancer cells and has potential as a chemotherapeutic agent.

properties

Molecular Formula

C12H15Cl2NO2S

Molecular Weight

308.2 g/mol

IUPAC Name

1-(3,4-dichlorophenyl)sulfonyl-3-methylpiperidine

InChI

InChI=1S/C12H15Cl2NO2S/c1-9-3-2-6-15(8-9)18(16,17)10-4-5-11(13)12(14)7-10/h4-5,7,9H,2-3,6,8H2,1H3

InChI Key

OSFKODVMYDPHHN-UHFFFAOYSA-N

SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)Cl

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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